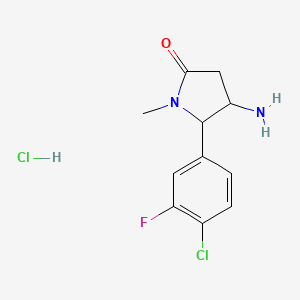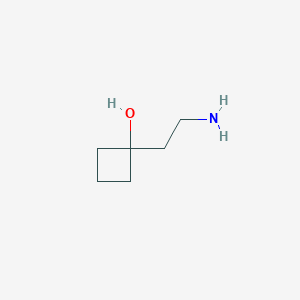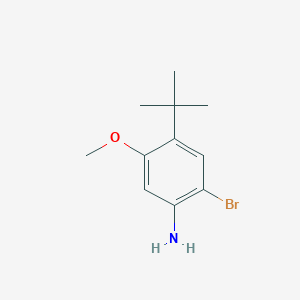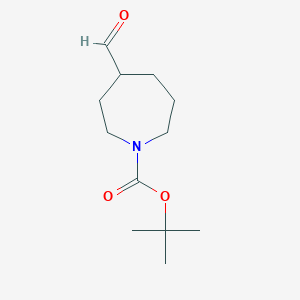
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Übersicht
Beschreibung
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is also known as etomidate, which is a short-acting intravenous general anesthetic.
Molecular Structure Analysis
The InChI code for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is 1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of drugs with potential antibacterial, antifungal, and antiviral properties . The compound’s diazepane ring can be functionalized to create analogs that interact with biological targets, offering a pathway for the creation of new therapeutic agents.
Agrochemical Research
In agrochemical research, this compound could be used to develop new pesticides or herbicides. Its chemical structure allows for the incorporation into larger molecules that can disrupt the life cycle of pests or weeds, thereby protecting crops and improving agricultural yields .
Dyes for Solar Cells
The diazepane dione structure of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione may be utilized in the design of novel dyes for dye-sensitized solar cells (DSSCs). These dyes can be engineered to absorb a wide range of the solar spectrum, enhancing the efficiency of light capture and conversion into electricity .
Functional Materials
This compound’s potential in the development of functional materials is significant. It could be used as a building block for polymers or small molecules that exhibit unique properties such as conductivity, fluorescence, or biocompatibility, which are valuable in electronics, optics, and biomedical applications .
Catalysis
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione might be explored as a ligand for catalytic complexes. Its ability to coordinate with metals can lead to the formation of catalysts that facilitate various chemical reactions, including those that are challenging to achieve under mild conditions .
Synthesis of Imidazoles
The compound is relevant in the synthesis of imidazoles, which are crucial heterocycles in functional molecules used across a range of applications, from pharmaceuticals to materials science. The diazepane ring can undergo transformations to form imidazole derivatives, expanding the utility of this compound in synthetic organic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-1-methyl-1,4-diazepane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-6-8(12)10(2)5-4-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNNFGTDIJGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)
![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)




![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)